Methods of Synthesis
The synthesis of (+)-Magnoflorine Iodide can be achieved through both natural extraction from plant sources and synthetic routes. The natural extraction typically involves solvent-based methods to isolate the compound from plant materials. For synthetic approaches, various chemical reactions are employed to construct the alkaloid's complex structure.
Technical Details
Structure
The molecular structure of (+)-Magnoflorine Iodide features a complex arrangement with multiple rings and functional groups. The structural formula can be represented as follows:
The compound exhibits chirality due to the presence of asymmetric carbon atoms in its structure.
Data
Types of Reactions
(+)-Magnoflorine Iodide participates in various chemical reactions typical for alkaloids, including:
Common Reagents and Conditions
Reactions involving (+)-Magnoflorine Iodide often utilize reagents such as acids or bases to facilitate transformations. Reaction conditions are tailored based on the desired product and may involve specific temperature controls or catalysts.
Process
The mechanism of action of (+)-Magnoflorine Iodide primarily revolves around its interaction with biological targets such as enzymes and cellular pathways. It has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in extracellular matrix degradation .
Data on Action
Physical Properties
Chemical Properties
Pharmacokinetic studies reveal that (+)-Magnoflorine Iodide has low bioavailability but high absorption rates, indicating rapid elimination from biological systems.
(+)-Magnoflorine Iodide has garnered attention for its potential applications in various scientific fields:
(+)-Magnoflorine iodide is the stabilized iodinated salt form of magnoflorine, a quaternary aporphine alkaloid deeply rooted in traditional medicine systems. This compound occurs natively in over 20 botanical families, with particularly high concentrations in Berberidaceae, Menispermaceae, and Ranunculaceae species [3] [9]. For centuries, plants harboring this alkaloid have been pharmacologically exploited across diverse cultures: Coptis chinensis (Huang Lian) in Traditional Chinese Medicine for "heat-clearing" and diabetes management; Tinospora cordifolia (Guduchi) in Ayurveda for immune modulation; and Phellodendron amurense (Huang Bai) for inflammatory conditions [5] [9]. These ethnobotanical applications consistently targeted conditions now scientifically linked to magnoflorine's bioactivities – inflammation, metabolic dysregulation, and microbial infections [9].
Quantitative analyses reveal significant variation in magnoflorine content across species: Phellodendron amurense bark contains exceptionally high concentrations (1.05 mg/g), followed by Sinomenium acutum rhizomes (0.54 mg/g) and Thalictrum isopyroides roots (0.18 mg/g) [9]. Traditional preparation methods often involved water decoctions or hydroalcoholic extractions, optimally leveraging magnoflorine's high water solubility – a property conferred by its quaternary ammonium structure [4] [5]. This solubility facilitated its bioavailability in traditional formulations and enabled its isolation in modern phytochemistry through acid-base extraction and ion-exchange chromatography [3] [9].
Table 1: Key Plant Sources of Magnoflorine with Ethnopharmacological Applications
Plant Species | Family | Traditional Use | Magnoflorine Content (mg/g) |
---|---|---|---|
Phellodendron amurense | Rutaceae | Inflammatory conditions, dysentery | 1.05 |
Sinomenium acutum | Menispermaceae | Rheumatism, neuralgia | 0.54 |
Coptis chinensis | Ranunculaceae | Diabetes, gastrointestinal infections | 0.0026 |
Tinospora cordifolia | Menispermaceae | Immunomodulation, fever management | 0.15 |
Berberis kansuensis | Berberidaceae | Metabolic disorders, ocular inflammation | 0.0016 |
(+)-Magnoflorine iodide (C₂₀H₂₄INO₄; MW 469.31 g/mol) represents the chemically stabilized form of the naturally occurring (S)-enantiomer [3] [8] [10]. Its crystalline structure features a dibenzo[de,g]quinolinium core with two hydroxyl groups (positions C-1 and C-11), two methoxyl groups (C-2 and C-10), and a quaternary nitrogen methylated at position C-6 [5] [9]. This configuration creates a permanent positive charge, enhancing water solubility and molecular interactions with biological targets [4] [9]. The iodide counterion improves crystallinity and stability compared to the native chloride or free base forms, with a characteristic melting point of 248-251°C (dec.) [1] [7] [8].
Table 2: Key Structural and Physicochemical Properties of (+)-Magnoflorine Iodide
Property | Characteristic | Analytical Method |
---|---|---|
Molecular formula | C₂₀H₂₄INO₄ | High-resolution MS |
Optical rotation (MeOH) | [α]D²⁶ +240.0 (c 0.1) | Polarimetry |
UV maxima | 205, 227, 275 nm | UV-Vis spectroscopy |
MS fragmentation pattern | m/z 342→311→297→282→265→237 | LC-Q-TOF-MS/MS |
Solubility | >38.3 mg/mL in DMSO; soluble in MeOH/H₂O | Equilibrium solubility |
Crystal form | White to light yellow crystalline solid | Visual/microscopic analysis |
Modern pharmacological studies validate the ethnomedicinal wisdom through mechanistic insights. (+)-Magnoflorine iodide demonstrates concentration-dependent inhibition of α-glucosidase (IC₅₀ ≈ 53.6 µM) and aldose reductase – key enzymes in diabetic complications [5] [9]. Its neuroprotective potential was highlighted in a rat Alzheimer's model where magnoflorine-loaded nanocapsules (0.5 mg/kg) downregulated hippocampal IL-1β, IL-6, and TNF-α by 40-60% while elevating brain-derived neurotrophic factor (BDNF) and doublecortin (DCX) expression, markers of neurogenesis [2]. The alkaloid also exhibits broad-spectrum antimicrobial activity, reducing Candida albicans biofilm formation by 70% at sub-MIC concentrations through membrane disruption [10].
Despite promising bioactivities, pharmacokinetic challenges persist. Studies in rats reveal low oral bioavailability (Cₘₐₓ: 8.30-38.16 ng/mL) despite rapid absorption (Tₘₐₓ: 0.54-1.53 hours), attributed to its hydrophilic quaternary structure limiting intestinal permeability [4] [9]. Innovative formulations address this limitation: chitosan-collagen nanocapsules enhance blood-brain barrier penetration, increasing hippocampal concentrations by 8-fold compared to unformulated alkaloid [2] [9]. These advances position (+)-magnoflorine iodide as a multifaceted pharmacophore with applications against contemporary diseases including diabetes mellitus, neurodegenerative disorders, and resistant fungal infections [5] [9].
Table 3: Validated Pharmacological Activities of (+)-Magnoflorine Iodide
Pharmacological Activity | Experimental Model | Key Mechanism/Effect | Reference |
---|---|---|---|
Antidiabetic | RINm5F β-cells, diabetic rats | Insulin secretion ↑, α-glucosidase inhibition | [5] [9] |
Neuroprotective | Scopolamine-induced rat AD model | BDNF ↑, DCX ↑, IL-1β/IL-6/TNF-α ↓ 60% | [2] [9] |
Antifungal | Candida albicans biofilms | Biofilm formation ↓ 70%, membrane disruption | [10] |
Anti-inflammatory | LPS-stimulated macrophages | COX-2 ↓, PGE₂ ↓ 75%, LOX pathway inhibition | [5] [9] |
Antioxidant | In vitro radical scavenging | DPPH IC₅₀ = 18.7 µM, lipid peroxidation inhibition | [3] [5] |
Ongoing research explores structure-activity relationships among magnoflorine analogs. The rare (R)-enantiomer ([α]D²⁶ +150.0) exhibits distinct bioactivity profiles despite near-identical structure, highlighting stereochemical implications for target engagement [3] [4]. Contemporary drug development focuses on three strategies: 1) nanotechnology-enabled delivery (chitosan nanocapsules); 2) semi-synthetic analogs with improved lipophilicity; and 3) synergistic combinations with permeation enhancers – all aiming to overcome the pharmacokinetic limitations while leveraging its multifaceted pharmacodynamics against multifactorial diseases [2] [5] [9].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7